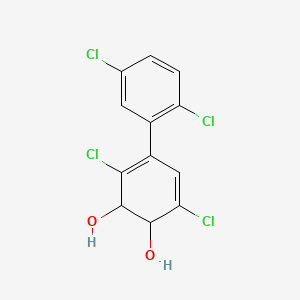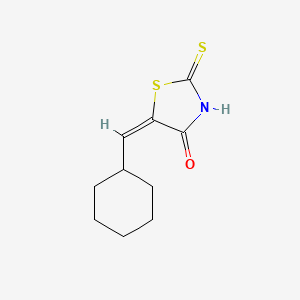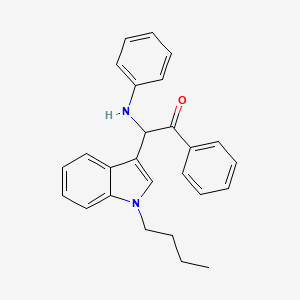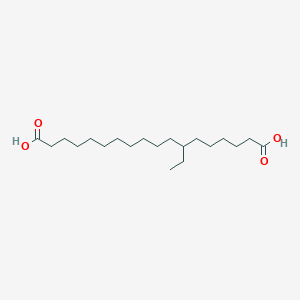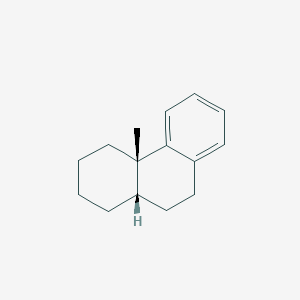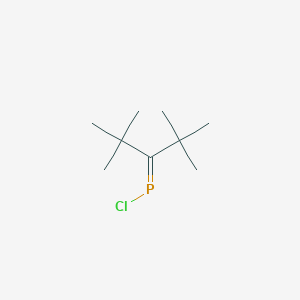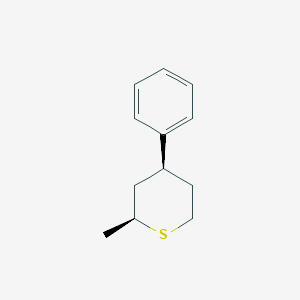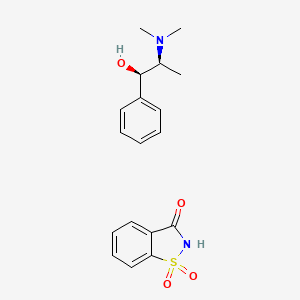
Methylephedrine saccharinate, (+/-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylephedrine saccharinate, (+/-)-, is a compound that belongs to the class of sympathomimetic amines. It is commonly used in over-the-counter cough and cold medications due to its bronchodilator and decongestant properties . The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylephedrine saccharinate can be synthesized through the reaction of methylephedrine with saccharin. The process involves the formation of a salt between the basic methylephedrine and the acidic saccharin . The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the complete formation of the salt.
Industrial Production Methods
Industrial production of methylephedrine saccharinate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving crystallization and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methylephedrine saccharinate undergoes several types of chemical reactions, including:
Oxidation: Methylephedrine can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Methylephedrine can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary amines.
Substitution: Produces various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
Methylephedrine saccharinate has a wide range of applications in scientific research:
Mécanisme D'action
Methylephedrine saccharinate exerts its effects by stimulating alpha and beta adrenergic receptors. This leads to bronchodilation, increased cardiac output, and vasoconstriction . The compound mimics the effects of catecholamines on the sympathetic nervous system, leading to its decongestant and bronchodilator properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ephedrine: Similar in structure and function but has a higher potency and more pronounced cardiovascular effects.
Pseudoephedrine: Used as a decongestant but has a different stereochemistry and slightly different pharmacological profile.
Phenylephrine: Another decongestant with a different mechanism of action, primarily acting on alpha-adrenergic receptors.
Uniqueness
Methylephedrine saccharinate is unique due to its balanced sympathomimetic activity, making it effective as a bronchodilator and decongestant with milder cardiovascular side effects compared to ephedrine .
Propriétés
Numéro CAS |
75011-63-1 |
|---|---|
Formule moléculaire |
C18H22N2O4S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol;1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C11H17NO.C7H5NO3S/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h4-9,11,13H,1-3H3;1-4H,(H,8,9)/t9-,11-;/m0./s1 |
Clé InChI |
OJKNEDBDODVMFW-ROLPUNSJSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)N(C)C.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



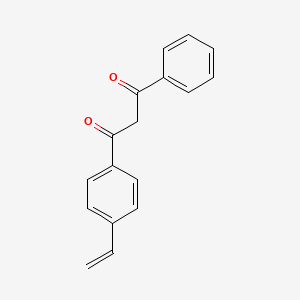

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
